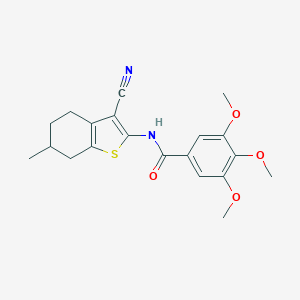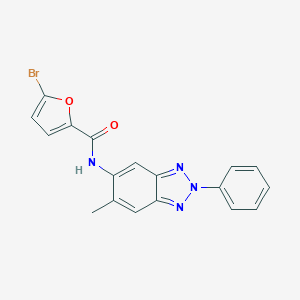
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of benzothiophenes, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating specific signaling pathways. For example, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and physiological effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have demonstrated its anti-tumor and anti-inflammatory activity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide is its potential as a lead compound for drug development. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various disease conditions. However, one of the limitations is the lack of detailed information on its mechanism of action. Further studies are needed to elucidate the specific signaling pathways targeted by this compound.
Future Directions
There are several future directions for the research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for other disease conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders. Another direction is to explore its structure-activity relationship (SAR) to identify more potent and selective analogs. Additionally, studies are needed to further elucidate its mechanism of action and to evaluate its pharmacokinetic and toxicological properties.
Synthesis Methods
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide has been described in the literature. One of the methods involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various disease conditions. One of the areas of research has been in the field of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Another area of research has been in the field of inflammation. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H22N2O4S/c1-11-5-6-13-14(10-21)20(27-17(13)7-11)22-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h8-9,11H,5-7H2,1-4H3,(H,22,23) |
InChI Key |
XDCIFGCDWJFPSP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)

![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)

![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![N-[4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B251789.png)


![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)
